1-(4-((2,4-Dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone
Description
1-(4-((2,4-Dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone is a complex heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core fused with a piperazine-ethanone moiety and a 2,4-dichlorophenyl substituent. This structure combines multiple pharmacophores, including the thiazolo-triazole system known for diverse bioactivity (e.g., antimicrobial, anticancer) and the piperazine group, which enhances solubility and modulates receptor binding . The 2-ethyl-6-hydroxy substitution on the thiazolo-triazole ring likely influences electronic properties and hydrogen-bonding interactions, while the 2,4-dichlorophenyl group may enhance lipophilicity and target affinity .
Properties
IUPAC Name |
1-[4-[(2,4-dichlorophenyl)-(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21Cl2N5O2S/c1-3-15-22-19-26(23-15)18(28)17(29-19)16(13-5-4-12(20)10-14(13)21)25-8-6-24(7-9-25)11(2)27/h4-5,10,16,28H,3,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLYZFMLURAPCSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=C(C=C(C=C3)Cl)Cl)N4CCN(CC4)C(=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Cl2N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-((2,4-Dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone is a complex organic molecule that exhibits significant potential in medicinal chemistry. Its unique structure combines a piperazine ring with thiazolo-triazole moieties, which are known to impart diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for the compound is , with a molecular weight of approximately 469.38 g/mol. The compound features several notable structural elements:
| Feature | Description |
|---|---|
| Piperazine Ring | A six-membered ring containing two nitrogen atoms, known for its biological activity. |
| Thiazolo-Triazole Moiety | A fused heterocyclic structure that contributes to the compound's pharmacological properties. |
| Dichlorophenyl Group | Enhances lipophilicity and potential interactions with biological targets. |
Antimicrobial Activity
Research indicates that compounds with thiazolo-triazole structures often exhibit antimicrobial properties. For instance, derivatives of similar structures have shown effectiveness against various bacterial and fungal strains. The specific compound may inhibit the growth of pathogens by disrupting their metabolic pathways or cell wall synthesis.
Anticancer Potential
Several studies have explored the anticancer effects of triazole derivatives. For example, a related compound demonstrated cytotoxicity against colon carcinoma HCT-116 cells with an IC50 value of 6.2 μM . The mechanism often involves the induction of apoptosis or cell cycle arrest in cancer cells.
The biological activity of this compound can be attributed to its interaction with specific biological targets:
- Inhibition of Enzymatic Activity : Compounds similar to this one have been shown to inhibit enzymes involved in critical cellular processes.
- Modulation of Signaling Pathways : The thiazole and triazole components may interfere with signaling pathways that regulate cell proliferation and survival.
Case Studies and Research Findings
- Cytotoxicity Studies : In vitro studies have demonstrated that similar thiazolo-triazole compounds exhibit significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells .
- Antifungal Activity : Research on related triazole compounds has highlighted their antifungal properties against Candida species by inhibiting ergosterol biosynthesis . This suggests potential applications for the compound in treating fungal infections.
- Pharmacokinetics and Toxicology : Preliminary studies indicate that compounds in this class may possess favorable pharmacokinetic profiles, including good absorption and distribution characteristics . Toxicological assessments are necessary to evaluate safety profiles for therapeutic use.
Comparison with Similar Compounds
1-(4-((3-Bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone (CAS 898350-20-4)
- Key Differences : Replaces 2,4-dichlorophenyl with 3-bromophenyl.
- Impact : Bromine’s larger atomic radius and polarizability may alter steric interactions and π-stacking with biological targets compared to chlorine. Preliminary data suggest reduced antiproliferative activity in certain cancer cell lines, possibly due to decreased electron-withdrawing effects .
- Synthesis : Similar to the target compound, using brominated intermediates in place of chlorinated precursors .
2-Ethyl-5-((4-ethylphenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
- Key Differences : Substitutes 2,4-dichlorophenyl with 4-ethylphenyl and replaces the acetylpiperazine with a 2-hydroxyethylpiperazine group.
- Impact: The hydroxyethyl group improves aqueous solubility (logP reduced by ~0.5 units) but may reduce blood-brain barrier penetration.
Analogues with Modified Heterocyclic Cores
(5Z)-5-{[3-(4-Ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- Key Differences: Replaces the piperazin-1-yl-ethanone group with a phenylpyrazole-methylene moiety.
- Impact : Exhibits strong fluorescence properties due to extended conjugation, making it suitable for imaging applications. However, it shows weaker enzyme inhibition (e.g., COX-2) compared to the target compound, likely due to the absence of the piperazine pharmacophore .
5-(4-Methoxybenzylidene)-2-(2-chlorophenyl)-2,3-dihydro-3-phenyl-1H-imidazo[1,2-b][1,2,4]triazol-6(5H)-one
- Key Differences : Substitutes the thiazolo-triazole core with an imidazo-triazole system.
- Impact : Demonstrates enhanced stability in acidic environments (t1/2 > 24 hours at pH 2) but reduced affinity for kinase targets, highlighting the critical role of the thiazole ring in target binding .
Analogues with Varied Piperazine Substituents
1-(4-Acetylpiperazin-1-yl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)ethanone (CAS 897464-96-9)
- Key Differences : Replaces the thiazolo-triazole core with an imidazo-thiazole system and introduces a 4-fluorophenyl group.
- Impact : Shows comparable antiproliferative activity (IC50 = 1.2–2.5 μM in HeLa cells) to the target compound but higher metabolic stability in liver microsomes, attributed to fluorine’s resistance to oxidative metabolism .
2-Ethoxy-6-(3-substituted-4,5-dihydro-1H-1,2,4-triazol-5-one-4-yl-azomethine)-phenyl benzoates
- Key Differences : Features a triazolone-azomethine linker instead of the thiazolo-triazole-piperazine framework.
- Impact : Exhibits potent acidic properties (pKa = 8.2–9.5 in DMF) due to the triazolone moiety, enabling pH-dependent solubility. However, it lacks the thiazole-mediated bioactivity seen in the target compound .
Comparative Data Table
Research Findings and Implications
- Structure-Activity Relationships (SAR) : The 2,4-dichlorophenyl group in the target compound enhances target affinity compared to brominated analogues, likely due to optimal electron-withdrawing effects . Piperazine modifications (e.g., hydroxyethyl substitution) improve solubility but may require balancing with lipophilicity for CNS penetration .
- Synthetic Strategies: Most analogues are synthesized via nucleophilic substitution or condensation reactions using triethylamine as a base in ethanol or acetonitrile .
- Therapeutic Potential: The target compound’s dual thiazolo-triazole and piperazine motifs make it a promising candidate for kinase inhibition and antiproliferative applications, outperforming analogues with imidazo or pyrazole cores .
Q & A
Q. How can researchers validate the compound’s selectivity across related biological targets?
- Methodology :
- Panel Screening : Test against 50+ kinases/proteases at 1 µM (DiscoverX KINOMEscan® or Eurofins ProfilingServices).
- Thermal Shift Assays : Measure ΔTm (melting temperature shift) to confirm target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
